molecular formula C12H10N4 B2375180 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 502686-00-2

3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2375180
CAS No.: 502686-00-2
M. Wt: 210.24
InChI Key: OIRAFYCODYLUIQ-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-carboxylic acid hydrazide with triethyl orthoformate and ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the triazole ring into corresponding amines or hydrazines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base.

Major Products Formed

    Oxidation: Naphthalene-2,3-dione derivatives.

    Reduction: Corresponding amines or hydrazines.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exerting neuroprotective effects . The compound’s ability to scavenge free radicals and modulate inflammatory responses also contributes to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine stands out due to its unique combination of a naphthalene moiety and a triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-naphthalen-2-yl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-14-11(15-16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRAFYCODYLUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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